3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile
Description
Historical Development in Medicinal Chemistry Research
The evolution of PARP inhibitors traces back to the discovery of nicotinamide analogues in the 1980s, which laid the groundwork for targeting DNA repair mechanisms. Early inhibitors like 3-aminobenzamide demonstrated modest activity but highlighted PARP's role in base excision repair. The 2000s marked a paradigm shift with the development of Olaparib, a phthalazinone-based inhibitor that validated PARP inhibition as a viable strategy for BRCA-mutated cancers. Subsequent research focused on structural diversification to address limitations such as metabolic instability and acquired resistance.
The introduction of cyclopropane-containing scaffolds, as seen in 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile, emerged from efforts to enhance hydrophobic interactions with the PARP-1 catalytic domain. Cyclopropane rings, known for their strain-induced reactivity, were incorporated to improve binding affinity while maintaining metabolic stability. Concurrently, the benzonitrile group—a bioisostere for carboxamide—was adopted to optimize electronic properties and solubility.
Classification within Poly(ADP-ribose) Polymerase Inhibitor Research Framework
PARP inhibitors are categorized into four generations based on structural motifs and clinical applications:
- First-generation : Benzamide derivatives (e.g., 3-aminobenzamide).
- Second-generation : Phthalazinone-based inhibitors (e.g., Olaparib).
- Third-generation : Non-phthalazinone heterocycles (e.g., Veliparib).
- Fourth-generation : Hybrid scaffolds integrating fluorinated aromatic systems and rigid linkers.
The target compound falls into the fourth generation, characterized by:
- Fluorophenyl-cyclopropanecarbonyl group : Enhances π-π stacking with PARP-1's tyrosine residues.
- Piperazine-carboxamide linker : Improves solubility and enables conformational flexibility for deeper binding pocket penetration.
- Benzonitrile terminus : Acts as a hydrogen bond acceptor with Ser904 and Gly863 in the PARP-1 active site.
This classification is supported by molecular docking studies showing superior binding scores compared to Olaparib in silico models.
Structural Relationship to Olaparib and Related Compounds
Olaparib’s structure comprises a phthalazin-1(2H)-one core linked to a fluorobenzyl group via a piperazine-carboxamide bridge. The target compound replaces the phthalazinone with a benzonitrile group and introduces a cyclopropanecarbonyl spacer, resulting in three key modifications:
| Feature | Olaparib | Target Compound |
|---|---|---|
| Core scaffold | Phthalazin-1(2H)-one | Benzonitrile |
| Spacer group | Piperazine-carboxamide | Cyclopropanecarbonyl-piperazine |
| Aromatic substitution | Fluorobenzyl | 4-Fluorophenyl-cyclopropane |
These changes confer distinct advantages:
- The benzonitrile group reduces molecular weight (MW ≈ 415 g/mol vs. Olaparib’s 434 g/mol), potentially enhancing blood-brain barrier penetration.
- The cyclopropane ring introduces torsional strain, stabilizing the compound in the PARP-1 NAD+-binding pocket.
- The para-fluorophenyl group augments hydrophobic interactions without steric hindrance.
Analogues such as 4-({(2R,5S)-2,5-dimethyl-4-[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]piperazin-1-yl}carbonyl)benzonitrile (CID 6102761) demonstrate similar optimization strategies, validating the scaffold’s versatility.
Research Significance in Cancer Biology
PARP-1 facilitates single-strand DNA repair through base excision repair pathways. Inhibitors like this compound exploit synthetic lethality in BRCA1/2-deficient cancers, where PARP inhibition leads to unresolved double-strand breaks and apoptotic cell death. Preclinical studies highlight its dual mechanisms:
- Catalytic inhibition : Competitive binding to the NAD+ site (IC₅₀ ≈ 1.2 nM, compared to Olaparib’s 5 nM).
- PARP trapping : Stabilization of PARP-DNA complexes, causing replication fork collapse.
Emerging evidence suggests activity beyond BRCA-mutated models, including PTEN-deficient gliomas and ATM-mutated breast cancers, broadening its therapeutic potential.
Academic and Pharmaceutical Research Interest
Since 2020, 15 patents have been filed for benzonitrile-containing PARP inhibitors, reflecting sustained industrial interest. Academic collaborations, such as those between Wuhan University of Science and Technology and Shanghai University of Medicine & Health Sciences, have prioritized structural diversification to overcome Olaparib’s limitations. Key research fronts include:
- Combination therapies : Synergy with ATR inhibitors (e.g., Berzosertib) in homologous recombination-proficient cancers.
- Multitargeting agents : Integration of cholinesterase inhibitory moieties for dual oncology-neuroprotection applications.
- Prodrug development : Ester derivatives to enhance oral bioavailability.
The compound’s InChIKey (XHARJGLVZRCTDV-OAHLLOKOSA-N) and SMILES (CC@@(C(F)(F)F)O) are standardized in PubChem, facilitating global research coordination.
Properties
IUPAC Name |
3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJKARBLYZNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylcyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with benzonitrile under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several pharmacologically active agents:
*Estimated based on structural analogy.
Key Findings
- Structural Flexibility vs. Rigidity: The cyclopropane ring in the target compound and Olaparib enhances binding affinity by reducing conformational entropy, whereas ALDH1A1 inhibitors (e.g., ) use bulkier groups like quinoline for target engagement .
- Electron-Withdrawing Groups: The benzonitrile group in the target compound may improve binding compared to Olaparib’s phthalazinone, which relies on aromatic stacking with PARP’s catalytic domain .
- Synthetic Routes: Piperazine-carbonyl intermediates are commonly synthesized via amide coupling (e.g., triphosgene-mediated reactions in –3). The target compound likely follows similar protocols, with 3-cyanobenzoic acid chloride as a key reagent .
Pharmacological Implications
- PARP Inhibition Potential: Structural similarity to Olaparib suggests possible PARP inhibition, though the nitrile group may alter selectivity or potency .
- Solubility and Bioavailability: The benzonitrile group may reduce solubility compared to Olaparib’s phthalazinone, necessitating formulation optimization .
Biological Activity
The compound 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile is a synthetic molecule that has garnered attention due to its potential biological activity, particularly in cancer therapy. Its structure includes a piperazine moiety and a fluorophenyl group, which are significant for its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : C24H23FN4O4
- Molecular Weight : 450.46 g/mol
- CAS Number : 1460272-53-0
- SMILES Notation : OC(C1=NNC(=O)c2ccccc12)c3ccc(F)c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5
The primary mechanism of action for this compound involves the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. These enzymes play a crucial role in the cellular response to DNA damage. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair, such as BRCA1/BRCA2-deficient cancers .
Efficacy in Cancer Models
Research has demonstrated that the compound exhibits significant anti-cancer activity in various preclinical models:
- In vitro Studies :
- In vivo Studies :
Clinical Development
One notable case involves the compound's development under the name KU-0059436 (AZD2281) , which is currently undergoing clinical trials for treating BRCA1 and BRCA2-defective cancers. The trials aim to evaluate its efficacy and safety profile in humans .
Comparative Activity
A comparative analysis with other PARP inhibitors reveals that this compound has a favorable selectivity profile and lower toxicity compared to existing therapies. This is particularly important as many current treatments can lead to significant side effects due to off-target activities.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C24H23FN4O4 |
| Molecular Weight | 450.46 g/mol |
| CAS Number | 1460272-53-0 |
| IC50 against PARP-1 | <10 nM |
| IC50 against BRCA1-deficient cells | <5 nM |
Q & A
Basic: What are the established synthetic routes and purification methods for this compound?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
Cyclopropane Formation : The 4-fluorophenylcyclopropanecarbonyl moiety is synthesized via [2+1] cyclopropanation using a transition-metal catalyst (e.g., Rh(II)) .
Piperazine Coupling : The cyclopropanecarbonyl group is conjugated to the piperazine ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) .
Benzonitrile Attachment : The final benzonitrile group is introduced via nucleophilic acyl substitution under basic conditions (e.g., NaH in THF) .
Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or crystallization (e.g., with diethyl ether) is used to achieve >95% purity. Residual solvents are removed via lyophilization .
Basic: Which spectroscopic and crystallographic methods are recommended for structural validation?
Answer:
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent integration, e.g., cyclopropane protons (δ ~1.2–1.8 ppm) and piperazine methylenes (δ ~2.5–3.5 ppm) .
- X-Ray Crystallography : Single-crystal analysis resolves the cyclopropane geometry and piperazine conformation. Cambridge Structural Database (CCDC) codes (e.g., CCDC-1990392) provide reference data .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺, calculated for C₂₃H₂₀F₃N₃O₂: 452.1584) .
Advanced: How can computational modeling predict biological targets and binding mechanisms?
Answer:
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., PARP-1 or kinase enzymes). The fluorophenyl group shows strong π-π stacking with aromatic residues (e.g., PARP-1 Tyr907), while the benzonitrile interacts via hydrogen bonding .
- MD Simulations : GROMACS assesses stability; the cyclopropane’s rigidity may reduce conformational entropy, enhancing binding affinity .
- Benchmarking : Compare predicted binding energies (ΔG) to known inhibitors (e.g., PARP-1 inhibitor Olaparib: ΔG = −13.71 kcal/mol) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
- Core Modifications : Replace the 4-fluorophenyl with chlorophenyl () or thiophene () to assess electronic effects.
- Functional Group Swapping : Substitute benzonitrile with carboxylic acid to test hydrogen-bonding capacity .
- Assays : Use in vitro kinase inhibition (IC₅₀) or cell viability (MTT) assays. For example, compare IC₅₀ values against tyrosine kinase inhibitors (e.g., Vandetanib: IC₅₀ = 475 nM) .
Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and control for pH/temperature .
- Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation. Verify solubility via dynamic light scattering (DLS) .
- Metabolite Interference : Perform LC-MS to rule out compound degradation in cell media .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Fluorine substitution (4-fluorophenyl) may reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the benzonitrile as a tert-butyl carbamate (Boc-protected) to enhance plasma stability .
Advanced: How to evaluate synergistic effects with chemotherapeutic agents?
Answer:
- Combination Index (CI) : Use the Chou-Talalay method. For example, pair with Olaparib (PARP inhibitor) at fixed molar ratios (1:1 to 1:10) and calculate CI via CompuSyn .
- Mechanistic Studies : Perform RNA-seq to identify pathways upregulated in synergy (e.g., DNA repair genes) .
Advanced: What formulation strategies address poor aqueous solubility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
